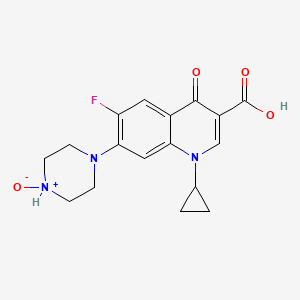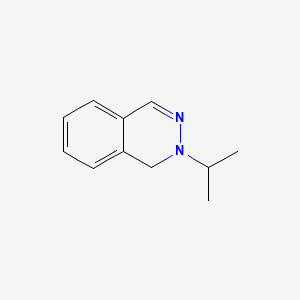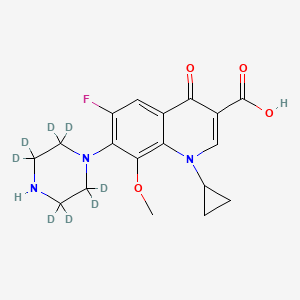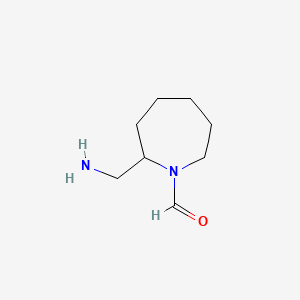
Thiorphan-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiorphan-d7 is a deuterium-labeled derivative of Thiorphan , a selective inhibitor of neprilysin (NEP), an enzyme involved in the degradation of peptides. NEP plays a crucial role in regulating various physiological processes by cleaving peptide bonds. Thiorphan-d7 is commonly used in proteomics research to study NEP inhibition and peptide metabolism .
Aplicaciones Científicas De Investigación
Neuroprotection in Newborn Mice
Thiorphan, a neutral endopeptidase inhibitor, has been found to be neuroprotective in newborn mice . When injected into newborn mice, it reduces excitotoxic damage, which is a critical factor in the formation of perinatal brain lesions associated with cerebral palsy (CP) . This neuroprotective effect was long-lasting and was still observed when thiorphan was administered 12 h after the insult .
Prevention of Cerebral Palsy
Thiorphan could represent a promising drug for the prevention of CP, which remains a challenging disease . It prevents neonatal excitotoxic cortical damage, an effect largely mediated by substance P .
Prevention of Neurodegenerative Diseases
In a broader context, these results also raise potential implications for the prevention of neurodegenerative diseases involving glutamate-mediated excitotoxic neuronal death .
Treatment of Diarrhea
Thiorphan is a neutral endopeptidase (NEP) inhibitor used in clinical practice for diarrhea with a remarkable safety profile .
Analytical Method Development
Thiorphan-d7 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Thiorphan .
Stable Isotope Labelled Metabolite
Thiorphan-d7 is a stable isotope labelled metabolite . This means it can be used in various types of research, including metabolic studies, drug testing, and other applications where the tracking of substances within an organism is required .
Mecanismo De Acción
Target of Action
Thiorphan-d7, a deuterium-labeled variant of Thiorphan , primarily targets Neprilysin , also known as membrane metalloendopeptidase (enkephalinase) . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the amyloid beta peptide whose abnormal misfolding and aggregation in neural tissue has been implicated as a cause of Alzheimer’s disease .
Mode of Action
Thiorphan-d7 acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, Thiorphan-d7 increases the exposure to Neprilysin substrates, including enkephalins and atrial natriuretic peptide (ANP) . This inhibition can lead to potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
The inhibition of Neprilysin by Thiorphan-d7 affects several biochemical pathways. The increased exposure to enkephalins and ANP due to Neprilysin inhibition can have various downstream effects . For instance, in animal models and patients with various forms of acute diarrhea, Thiorphan-d7 was found to inhibit pathologic secretion from the gut without changing gastrointestinal transit time or motility .
Result of Action
The molecular and cellular effects of Thiorphan-d7’s action are significant. For instance, Thiorphan-d7 has been found to be neuroprotective in newborn mice, reducing ibotenate-induced cortical lesions by up to 57% and cortical caspase-3 cleavage by up to 59% . This neuroprotective effect was long-lasting and was still observed when Thiorphan-d7 was administered 12 h after the insult .
Action Environment
The action, efficacy, and stability of Thiorphan-d7 can be influenced by various environmental factors. It is known that the stability of many compounds can be affected by factors such as temperature, light, and oxygen levels
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-XZJKGWKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CS)C(=O)NCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiorphan-d7 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

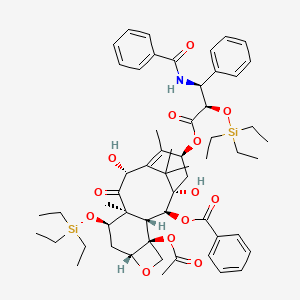





![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
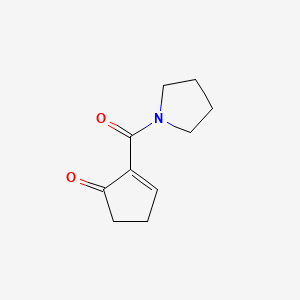
![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)
